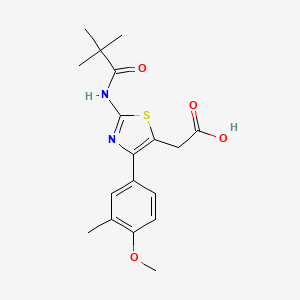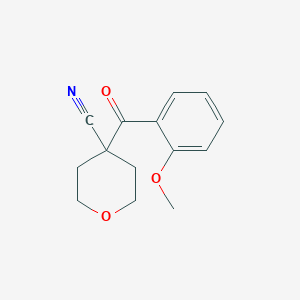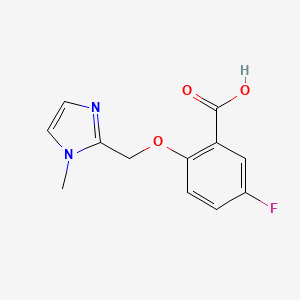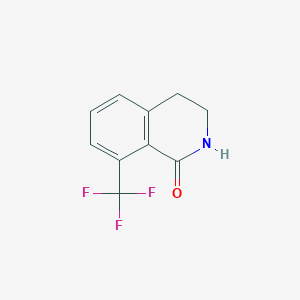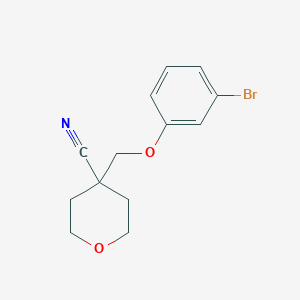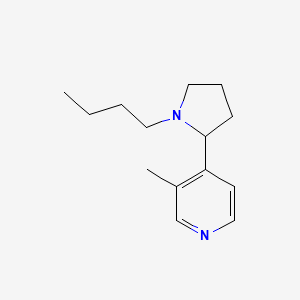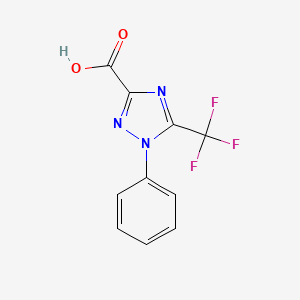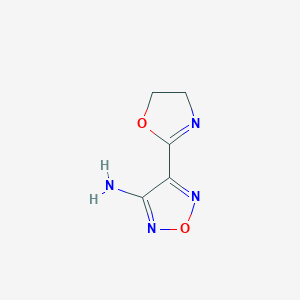
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound that features both oxazoline and oxadiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which can then be further reacted to form the desired oxadiazole ring . The reaction conditions often include room temperature for the initial cyclization and elevated temperatures for subsequent steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This could include continuous flow processes to ensure consistent quality and yield, as well as the use of heterogeneous catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products of these reactions include oxidized oxazoles and substituted oxadiazoles, which can be further utilized in various applications .
科学的研究の応用
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
作用機序
The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:
類似化合物との比較
Similar Compounds
2,6-Bis(oxazolin-2-yl)pyridine: Similar in having oxazoline rings but differs in the central pyridine structure.
2,6-Bis(thiazolin-2-yl)pyridine: Contains thiazoline rings instead of oxazoline, offering different chemical properties.
Uniqueness
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of oxazoline and oxadiazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .
特性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9) |
InChIキー |
VLPWREAYZVHKFS-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)C2=NON=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


